InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3
. The Canonical SMILES representation is CSi(C)OSi(CCCOC(=O)C=C)OSi(C)C
.
This compound is derived from the reaction of 3-acryloxypropyl groups with methylbis(trimethylsiloxy) groups. It is primarily utilized in the formulation of materials that require enhanced adhesion, hydrophobicity, and chemical resistance. Its classification as an acrylate silane indicates its potential for polymerization, making it suitable for applications in coatings, adhesives, and sealants.
The synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be achieved through several methods, with one notable approach involving the reaction of 3-gamma-chloropropyltrimethoxysilane with an acrylate in the presence of a polymerization inhibitor and a phase transfer catalyst. The steps involved in this synthesis include:
This method highlights the importance of controlling reaction parameters such as temperature and stirring time to optimize yield and purity .
The molecular structure of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be described as follows:
The compound exhibits a branched structure due to the presence of multiple siloxy groups, which enhances its compatibility with various substrates while providing flexibility in polymer applications .
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane participates in several chemical reactions:
The mechanism of action for (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane primarily involves its ability to form covalent bonds with substrates during curing processes:
This mechanism allows for the formation of durable coatings and adhesives that exhibit improved adhesion and chemical resistance .
The physical and chemical properties of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane are crucial for its application:
These properties indicate that the compound is suitable for high-temperature applications while being stable under normal conditions .
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane has diverse applications across various fields:
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane emerged as a significant advancement in carbon-functional organosilicon chemistry during the late 20th century. Its development paralleled industrial demand for hybrid molecules combining organic reactivity with inorganic stability. The compound was first synthesized through hydrosilylation reactions, a cornerstone methodology in organosilicon chemistry that gained prominence in the 1970s-1980s [8]. This synthetic approach enabled the precise incorporation of acrylate functionality—a key organic reactive group—onto oligosiloxane frameworks characterized by their thermal stability and low surface energy.
The compound (CAS 177617-17-3) represents a structural evolution from simpler acryloxy silanes like 3-acryloxypropyltrimethoxysilane (CAS 4369-14-6) [5] [9], where methoxy groups were replaced with trimethylsiloxy units. This substitution significantly enhanced the molecule's hydrolytic stability while retaining the reactivity of the terminal acrylate group. The historical progression toward such modified siloxanes reflected a broader trend in materials science: the strategic design of monomers that bridge organic polymers with inorganic substrates through tailored molecular architecture [4] [8].
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane occupies a critical niche in advanced material science due to its dual functionality. The acryloxy group provides radical reactivity for polymerization, while the siloxane backbone delivers thermal stability and flexibility. This molecular design enables the compound to serve as:
Table 1: Key Physical Properties of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₃H₃₀O₄Si₃ | - |
Molecular Weight | 334.63 g/mol | - |
Boiling Point | 312.9 °C | 760 mmHg |
Density | 0.925 g/mL | 25°C |
Refractive Index | 1.430 | 20°C |
Flash Point | 118.9 °C | Closed cup |
Industrial adoption spans optical coatings, where it enhances light transmission and reduces interfacial defects [4], and dental composites, where it improves filler-matrix bonding [9]. In electronics, its dielectric properties (ε ≈ 2.5-3.0) make it valuable for encapsulation materials. The commercial availability of high-purity grades (>95%) facilitated its integration into specialty polymers and precision coatings [2] [6].
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